[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile
Description
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h1-3,5H |
InChI Key |
LOWZOKFWXZVQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation from Functionalized Triazolo[1,5-a]pyridines
One approach involves transforming 8-substituted triazolo[1,5-a]pyridines into the 8-carbonitrile derivative. For example, cyclization of N-(pyridin-2-yl)formamide oxime in hot polyphosphoric acid leads to an oxadiazolyl intermediate, which upon heating to about 200 °C decomposes to yield the 8-carbonitrile compound.
This method is particularly useful when the precursor heterocycle already contains a substituent amenable to conversion into a nitrile group, facilitating the introduction of the carbonitrile functionality post-cyclization.
Synthesis Based on Functionalized Pyridines
A widely employed method starts with aminopyridines or their derivatives, which serve as the core scaffold. These compounds participate in cyclization reactions with various electrophilic reagents to form the triazole ring fused to the pyridine.
For instance, 2-amino-4-aryl-3-cyano-6-(2H-4-hydroxy-2-oxo-benzopyran-3-yl)pyridines can be synthesized from chalcones and malononitrile derivatives, which then undergo further transformations to yield the triazolo[1,5-a]pyridine-8-carbonitriles.
Another example includes the condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with electrophilic reagents such as formic acid or ethyl formate, leading to 5-oxo-1H-4,5-dihydrotriazolo[1,5-a]pyridine-6,8-dicarbonitriles, which are closely related to the target compound.
Heterocyclization of 2-(1,2,4-Triazol-5-yl)acetonitriles
This method involves cyclocondensation reactions of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles and esters. For example, the reaction of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with ethyl acetoacetate and ammonium acetate at 150 °C yields 7-methyl-5-oxo-1-phenyl-5H-1,2,4-triazolo[1,5-a]pyridine-8-carbonitrile with moderate yield (46%).
This approach is valued for its ability to introduce diverse substituents on the triazole and pyridine rings, enabling the synthesis of derivatives with potential biological activities.
Cyclocondensation of Acyclic Reagents
A notable synthetic route involves the ternary condensation of hydrazine derivatives, aromatic or aliphatic aldehydes, and malononitrile in the presence of a basic catalyst. This method efficiently produces 5-oxo-1,2,4-triazolo[1,5-a]pyridine-6,8-dicarbonitriles, compounds structurally related to the target molecule.
Copper-catalyzed tandem radical cyclization reactions of 1,2-bis(1-arylethylidene)hydrazines with benzylidenemalononitriles also afford triaryl-substituted triazolopyridines, demonstrating the utility of metal catalysis in constructing complex heterocycles.
Microwave-Assisted and Metal-Free Protocols
Recent advances include metal-free microwave-assisted synthesis protocols that significantly reduce reaction times and improve yields. For example, the reaction of 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation rapidly produces functionalizedtriazolo[1,5-a]pyridines, including carbonitrile derivatives, with excellent efficiency.
The mechanism often involves nucleophilic addition followed by elimination steps, such as the loss of hydrogen sulfide when phenyl isothiocyanate is used, leading to ring closure and formation of the triazolopyridine system.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group undergoes nucleophilic substitution with amines, alcohols, or thiols to form amides, esters, or thioamides.
Mechanistic Insight : The reaction proceeds via a two-step mechanism: (i) nucleophilic attack at the nitrile carbon, forming a tetrahedral intermediate, and (ii) proton transfer to stabilize the product. Steric hindrance from the fused triazole ring limits reactivity at positions other than C8.
Cyclization Reactions
The carbonitrile group participates in intramolecular cyclization to form fused polycyclic systems.
Key Finding : Condensation with β-diketones under acidic conditions yields pyrano-fused derivatives with planar molecular geometries, confirmed by X-ray crystallography . Hydrazine-mediated cyclization achieves 88–91% yields in optimized conditions .
Electrophilic Substitution
The triazole ring undergoes electrophilic substitution at positions 3 and 5 due to electron-rich nitrogen atoms.
Notable Trend : Nitration favors position 3 due to resonance stabilization of the nitronium ion intermediate . Halogenation at C5 is driven by the directing effect of the pyridine nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables aryl/alkyl group introduction at C6 or C7.
Optimization Note : Suzuki-Miyaura couplings require inert atmospheres and degassed solvents to prevent catalyst deactivation .
Reduction and Oxidation
The nitrile group is redox-active, enabling conversion to amines or carboxylic acids.
Caution : Over-oxidation of the triazole ring can occur with strong oxidizing agents like CrO₃ .
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit notable bioactivity:
Structure-Activity Relationship (SAR) : Hydrophobic substituents at C8 enhance kinase inhibition, while polar groups improve anticonvulsant efficacy .
Industrial-Scale Considerations
Key parameters for large-scale synthesis:
Economic Note : Microwave-assisted synthesis reduces reaction times from hours to minutes, improving throughput .
Scientific Research Applications
Scientific Applications of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound with a variety of applications in scientific research, particularly in chemistry, biology, and medicine. Its structure features a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a carbonitrile group at the 8-position.
Applications in Chemistry
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile serves as a building block in the synthesis of more complex heterocyclic compounds. For example, 1,2,4-triazolo[1,5-a]pyridine-8-carbonitrile derivatives can be obtained through the cyclization reaction of 1-amino-2-imino-pyridine derivatives . These compounds can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.
- Oxidation Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to form corresponding oxides.
- Reduction Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can convert the nitrile group to an amine group.
- Substitution Nucleophiles like amines or thiols can be used under basic or acidic conditions to perform nucleophilic substitution reactions, particularly at the carbonitrile group.
Applications in Biology
This compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Triazole derivatives, including alkylsulfanyl substituted triazoles and triazolopyridines, possess a wide range of biological activities, such as antimicrobial, antitumor, antiviral, antioxidant, anti-inflammatory, anticonvulsant, and analgesic activity .
Applications in Medicine
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is explored for its potential as an anticancer agent, with studies showing activity against various cancer cell lines. Recent studies have indicated that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on c-Met kinase, which is often implicated in various cancers. One derivative demonstrated high selectivity against tumor cells with c-Met oncogene amplification while sparing normal cells, highlighting its potential as a targeted cancer therapy. Additionally, the introduction of a triazolo [4,3-a] pyrazine core could improve the antitumor effect of target compounds, indicating that the triazolo [4,3-a] pyrazine core is an active pharmacophore . In silico-guided design of analogues has also led to the identification of IDO1 inhibitors with sub-micromolar potency, high metabolic stability, and selectivity .
Other Triazolopyridine Applications
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase by fitting into the active site through hydrogen bonding with key amino acids . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Isomeric Variations
The triazolo-pyridine system exhibits positional isomerism based on the fusion of the triazole ring with the pyridine moiety. Key comparisons include:
The [1,5-a] isomer demonstrates broader antifungal applications, while the [4,3-a] variant shows specificity in anticancer activity due to substituent positioning .
Substituent Effects
Substituents at positions 3, 5, and 7 significantly modulate biological activity:
Thioxo (S=) groups enhance cytotoxicity, while bulky aryl substituents (e.g., naphthalenyl) improve tumor cell line selectivity .
Anticancer Activity
Antimicrobial Activity
- [1,5-a] Derivatives : Exhibit MIC values <1 µg/mL against Candida spp. via 1,6-β-glucan inhibition .
- [4,3-a] Derivatives : Moderate antibacterial activity due to reduced membrane permeability .
Pharmacological Profiles
Biological Activity
The compound [1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile, a heterocyclic organic molecule, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a fused ring system that combines a triazole and a pyridine structure with a carbonitrile group at the 8-position. Its molecular formula is with a molecular weight of approximately 148.169 g/mol. The presence of the carbonitrile group enhances its reactivity and potential for biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have been evaluated for their ability to inhibit c-Met kinase activity and showed promising results against various cancer cell lines:
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4d | c-Met | 0.15 | SNU5 |
| 17l | Dual Inhibitor | 0.25 | A549 |
| 31 | c-Met | 0.30 | MCF-7 |
These compounds exhibited selective inhibition against cancer cells that are dependent on c-Met oncogene amplification .
The mechanism underlying the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves modulation of enzyme activity and receptor binding. For example, studies indicate that these compounds can effectively bind to c-Met and VEGFR-2 receptors, disrupting signaling pathways crucial for tumor growth and metastasis .
Other Biological Activities
In addition to antitumor effects, [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for other pharmacological properties:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Antiviral Activity : Some compounds have exhibited inhibitory effects against viral replication in vitro.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine production.
Case Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the in vivo efficacy of compound 4d in nude mice bearing human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenografts. Results indicated that 4d significantly inhibited tumor growth compared to controls and displayed a favorable safety profile. The compound's ability to selectively target c-Met-positive tumors underscores its therapeutic potential in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship of [1,2,4]triazolo[4,3-a]pyridine derivatives. Modifications at various positions led to enhanced potency against specific targets while minimizing off-target effects. This systematic approach has provided insights into optimizing lead compounds for further development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
